molecular formula C8H20N2S2 B085923 Ethanamine, 2,2'-dithiobis[N,N-dimethyl- CAS No. 1072-11-3

Ethanamine, 2,2'-dithiobis[N,N-dimethyl-

Cat. No. B085923
CAS RN: 1072-11-3
M. Wt: 208.4 g/mol
InChI Key: BAEWLQWSDPXZDM-UHFFFAOYSA-N
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Description

Ethanamine, 2,2’-dithiobis[N,N-dimethyl-] is a chemical compound with the molecular formula C8H20N2S2 . It is also known by other names such as 2,9-dimethyl-2,9-diaza-5,6-dithiadecane, TMTS, N,N-Tetramethylcystamine, and tetramethyl cystamine .


Synthesis Analysis

The synthesis of Ethanamine, 2,2’-dithiobis[N,N-dimethyl-] involves several steps and precursors. Some of the precursors include 2-Dimethylaminoethylamine (CAS#:13242-44-9), Formaldehyde (CAS#:50-00-0), Cystamine dihydrochloride (CAS#:56-17-7), and (2-Chloroethyl)dimethylamine (CAS#:4584-46-7) . The synthesis process has been documented in various literature .


Molecular Structure Analysis

The molecular structure of Ethanamine, 2,2’-dithiobis[N,N-dimethyl-] consists of 8 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 sulfur atoms . The exact mass is 208.10700 .


Chemical Reactions Analysis

The chemical reactions involving Ethanamine, 2,2’-dithiobis[N,N-dimethyl-] are complex and involve multiple steps. The reactions have been studied and documented in various scientific literature .


Physical And Chemical Properties Analysis

Ethanamine, 2,2’-dithiobis[N,N-dimethyl-] has a boiling point of 256.1ºC at 760mmHg . Its flash point is 108.7ºC . The molecular weight is 208.38800 . The exact mass is 208.10700 . The LogP value is 1.49100 .

properties

IUPAC Name

2-[2-(dimethylamino)ethyldisulfanyl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2S2/c1-9(2)5-7-11-12-8-6-10(3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWLQWSDPXZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSSCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17339-60-5 (di-hydrochloride)
Record name N,N-Tetramethylcystamine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30147932
Record name N,N-Tetramethylcystamine
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Molecular Weight

208.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, 2,2'-dithiobis[N,N-dimethyl-

CAS RN

1072-11-3
Record name 2,2′-Dithiobis[N,N-dimethylethanamine]
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Record name N,N-Tetramethylcystamine
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Record name TMTS
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Record name N,N-Tetramethylcystamine
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Record name Ethanamine, 2,2'-dithiobis[N,N-dimethyl
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Record name TETRAMETHYLCYSTAMINE
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Synthesis routes and methods

Procedure details

In a 100 ml round-bottom flask, 8.5 g of N,N-dimethyl-2-chloroethylamine hydrochloride, 8.7 g of sodium thiosulfate and 50 ml of distilled water were charged and heated under reflux for 2 hours. 36% hydrochloric acid (5.1 g) was added, and the mixture was further heated under reflux for 1 hour. With cooling the mixture on an ice bath, 5.5 g of sodium hydroxide was slowly added to make the mixture alkaline, which was then subjected to extraction twice with 50 ml of ethyl acetate. After desiccating with anhydrous potassium carbonate, the solvent was removed by distillation and distilled under reduced pressure to give 7.0 g of bis(N,N-dimethyl-2-aminoethyl)disulfide, the precursor.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three

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